molecular formula C10H16ClNO2 B2705161 4-[2-(Dimethylamino)ethoxy]phenol;hydrochloride CAS No. 2287340-86-5

4-[2-(Dimethylamino)ethoxy]phenol;hydrochloride

Cat. No.: B2705161
CAS No.: 2287340-86-5
M. Wt: 217.69
InChI Key: UWMPUUUOJZXDRO-UHFFFAOYSA-N
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Description

4-[2-(Dimethylamino)ethoxy]phenol;hydrochloride is a chemical compound with the molecular formula C10H16ClNO2. It is a phenolic compound with a dimethylaminoethoxy substituent, which imparts unique chemical and physical properties. This compound is of interest in various fields, including organic chemistry, medicinal chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(Dimethylamino)ethoxy]phenol;hydrochloride typically involves the reaction of 4-hydroxyphenol with 2-(dimethylamino)ethyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of the phenol attacks the electrophilic carbon of the dimethylaminoethyl chloride, resulting in the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-[2-(Dimethylamino)ethoxy]phenol;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding alcohols.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

4-[2-(Dimethylamino)ethoxy]phenol;hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the production of polymers, dyes, and other materials.

Mechanism of Action

The mechanism of action of 4-[2-(Dimethylamino)ethoxy]phenol;hydrochloride involves its interaction with specific molecular targets and pathways. The phenolic group can participate in hydrogen bonding and other interactions with biological molecules, while the dimethylamino group can modulate the compound’s solubility and reactivity. These interactions can influence various biological processes, including enzyme activity and signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    4-(Dimethylamino)phenol: A related compound with similar chemical properties but lacking the ethoxy group.

    4-(2-(Dimethylamino)ethyl)phenol: Similar structure but with different substituents.

    4-(Dimethylamino)butoxyphenol: Another related compound with a butoxy group instead of an ethoxy group.

Uniqueness

4-[2-(Dimethylamino)ethoxy]phenol;hydrochloride is unique due to its specific combination of functional groups, which imparts distinct chemical and physical properties

Properties

IUPAC Name

4-[2-(dimethylamino)ethoxy]phenol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2.ClH/c1-11(2)7-8-13-10-5-3-9(12)4-6-10;/h3-6,12H,7-8H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWMPUUUOJZXDRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCOC1=CC=C(C=C1)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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